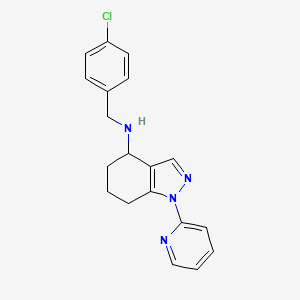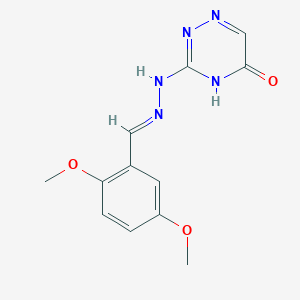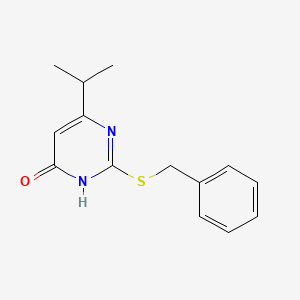![molecular formula C16H20N8O B6057439 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6057439.png)
1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. The compound belongs to the class of kinase inhibitors and has been studied extensively for its ability to target specific proteins involved in cancer cell growth and survival.
Mechanism of Action
The mechanism of action of 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol involves the inhibition of specific proteins involved in cancer cell growth and survival. The compound targets Bruton's tyrosine kinase (BTK), which is a key protein involved in the survival and proliferation of cancer cells. By inhibiting BTK, this compound can induce cell death in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. The compound induces apoptosis, or programmed cell death, in cancer cells, leading to their elimination. This compound also inhibits the activation of various signaling pathways involved in cancer cell growth and survival, leading to a decrease in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol in lab experiments is its high selectivity and specificity for BTK. The compound has been shown to have minimal off-target effects, making it a reliable tool for studying the role of BTK in cancer. However, one limitation of this compound is its relatively short half-life, which can affect its efficacy in vivo. Additionally, the compound has shown some toxicity in preclinical studies, which may limit its use in clinical trials.
Future Directions
There are several future directions for the research of 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol. One potential area of investigation is the use of the compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Additionally, the role of BTK in other diseases, such as autoimmune disorders, is an area of active research that may benefit from the use of BTK inhibitors like this compound.
Synthesis Methods
The synthesis method of 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol involves a series of chemical reactions that yield the final product. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the compound. The synthesis method of this compound has been published in several scientific journals, and it is considered to be a reliable and reproducible method.
Scientific Research Applications
1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has been extensively studied for its potential use in the treatment of various types of cancer. The compound has been shown to inhibit the activity of specific proteins involved in cancer cell growth and survival, making it a promising candidate for cancer therapy. This compound has been tested in preclinical studies and has shown significant antitumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
1-[1-[1-(1-phenyltetrazol-5-yl)piperidin-4-yl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-12(25)15-11-23(20-17-15)13-7-9-22(10-8-13)16-18-19-21-24(16)14-5-3-2-4-6-14/h2-6,11-13,25H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJVULYMLGBABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CCN(CC2)C3=NN=NN3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
![N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)
![2-(1-(3-phenylpropyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6057390.png)
![5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6057400.png)

![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea](/img/structure/B6057411.png)


![4-(2,2-dimethylpropyl)-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2-piperazinone](/img/structure/B6057440.png)
![1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6057448.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B6057468.png)